2-Acetyl-4-nitropyrrole

Catalog No.
S749238
CAS No.
32116-24-8
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4-nitropyrrole

CAS Number

32116-24-8

Product Name

2-Acetyl-4-nitropyrrole

IUPAC Name

1-(4-nitro-1H-pyrrol-2-yl)ethanone

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3

InChI Key

DBXRYIUQTXMTEV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CN1)[N+](=O)[O-]

Synonyms

1-(4-Nitro-1H-pyrrol-2-yl)-ethanone; Methyl 4-Nitropyrrol-2-yl Ketone; 2-Acetyl-4-nitropyrrole; NSC 21605

Canonical SMILES

CC(=O)C1=CC(=CN1)[N+](=O)[O-]

Organic Chemistry:

  • Synthesis: 2-Acetyl-4-nitropyrrole can be used as a starting material for the synthesis of more complex molecules due to its functional groups (acetyl and nitro). These groups can participate in various reactions, allowing for the creation of diverse chemical structures.

Proteomics Research:

  • Chemical modification: Some studies suggest 2-Acetyl-4-nitropyrrole as a potential candidate for the chemical modification of proteins. This modification can potentially alter protein function or activity, aiding in the study of protein-protein interactions and cellular processes [].

Material Science:

  • Potential applications: The unique structure and properties of 2-Acetyl-4-nitropyrrole might hold potential for applications in material science, such as the development of novel organic electronics or functional materials. However, further research is needed to explore this possibility.

2-Acetyl-4-nitropyrrole is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It features a pyrrole ring substituted with both an acetyl group and a nitro group, making it a member of the nitropyrrole family. This compound is characterized by its distinctive structure, which includes a five-membered nitrogen-containing aromatic ring, contributing to its unique chemical properties and reactivity.

Typical of nitro-substituted compounds. Notable reactions include:

  • Nitration: The compound can undergo further nitration, leading to the formation of additional nitropyrrole derivatives.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's reactivity and properties.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones or other condensation products, which are valuable in synthetic organic chemistry .

Research indicates that 2-acetyl-4-nitropyrrole exhibits mutagenic and cytotoxic properties. Studies have shown that derivatives of nitropyrroles may interact with biological systems, leading to various effects, including potential toxicity in certain cell lines. The biological activity is attributed to the presence of the nitro group, which can undergo metabolic activation to reactive intermediates .

Several methods exist for synthesizing 2-acetyl-4-nitropyrrole:

  • Nitration of Pyrrole: Pyrrole can be nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids, followed by acetylation.
  • Acetylation of Nitro Derivatives: Starting from 4-nitropyrrole, the acetyl group can be introduced through acetic anhydride or acetyl chloride in the presence of a base .
  • Direct Acetylation: The compound can also be synthesized by direct acetylation of 4-nitropyrrole using acetic acid under suitable conditions.

2-Acetyl-4-nitropyrrole has several applications in various fields:

  • Chemical Research: It serves as a key intermediate in synthetic organic chemistry for producing more complex molecules.
  • Biochemical Studies: The compound is utilized in proteomics research for chemical modification of proteins, enhancing studies related to protein structure and function .
  • Pharmaceutical Development: Its biological activity makes it a candidate for further investigation in drug development, particularly concerning mutagenicity and cytotoxicity profiles.

Interaction studies involving 2-acetyl-4-nitropyrrole focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research has indicated that the compound can form adducts with these macromolecules, potentially leading to alterations in their function. Such interactions are crucial for understanding its biological implications and toxicity mechanisms .

Several compounds share structural similarities with 2-acetyl-4-nitropyrrole. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Properties
1-Nitro-2-acetylpyrroleAcetyl group at position 2, nitro at position 1Different position of substituents affects reactivity
1,3,5-Trinitro-2-acetylpyrroleThree nitro groups on the pyrrole ringIncreased electron-withdrawing effects enhance reactivity
4-Acetyl-3-nitropyrroleAcetyl at position 4, nitro at position 3Variations in substitution influence biological activity

The distinct positioning of functional groups in 2-acetyl-4-nitropyrrole contributes to its unique chemical behavior compared to these similar compounds. This specificity is essential for its applications in chemical synthesis and biological research .

XLogP3

0.6

Other CAS

32116-24-8

Wikipedia

Ketone, methyl (4-nitro-2-pyrrolyl)

Dates

Modify: 2023-08-15

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